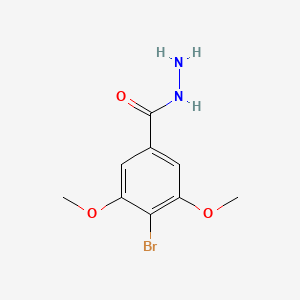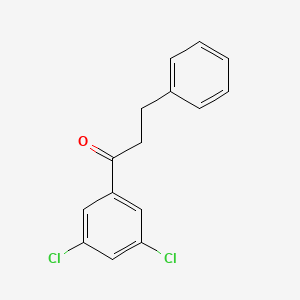
3',5'-Dichloro-3-phenylpropiophenone
Overview
Description
3’,5’-Dichloro-3-phenylpropiophenone is a chemical compound with the CAS Number: 898788-84-6 . It has a linear formula of C15H12Cl2O . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-3-phenyl-1-propanone .
Molecular Structure Analysis
The InChI code for 3’,5’-Dichloro-3-phenylpropiophenone is 1S/C15H12Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 3’,5’-Dichloro-3-phenylpropiophenone is 279.17 .Scientific Research Applications
Catalytic Reactions and Organic Synthesis:
- 3',5'-Dichloro-3-phenylpropiophenone has been involved in unique multiple arylation processes via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to the synthesis of complex organic compounds (Wakui et al., 2004).
- It has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis and materials science (Wöhrle et al., 1993).
Materials Science:
- In materials science, derivatives of this compound have been used in the study of polymer/fullerene films for organic solar cells, indicating its potential application in renewable energy technologies (Erb et al., 2005).
Pharmacological Research:
- Though not directly related to this compound, its structural analogues, such as chlorogenic acid, have been extensively studied for various biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. This suggests potential areas of research into similar compounds (Naveed et al., 2018).
Chemical Analysis and Environmental Studies:
- Its derivatives have been used in analytical chemistry for fast derivatization and gas chromatography analysis of phenolic acids, highlighting its relevance in chemical analysis and environmental monitoring (Hušek, 1992).
Corrosion Inhibition:
- In the field of corrosion science, related compounds such as 3-phenyl-2-propyn-1-ol have been effective in mitigating steel corrosion in acidic solutions, suggesting a potential application in industrial maintenance and protection (Growcock & Lopp, 1988).
Safety and Hazards
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCCCFIOQNZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643995 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-84-6 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate](/img/structure/B1604239.png)
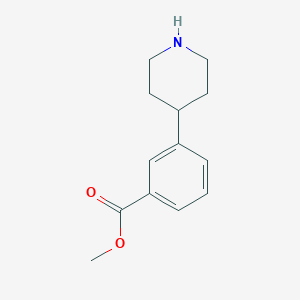
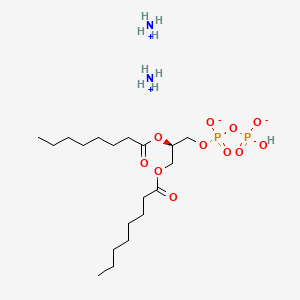

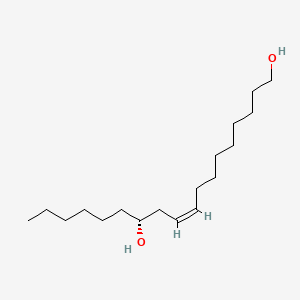


![[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1604253.png)

![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)
![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)


